3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide
Description
This compound features a pyrrolidine carboxamide scaffold substituted with a 5-fluoropyridin-2-yloxy methyl group at the 3-position and an allyl (prop-2-en-1-yl) group at the carboxamide nitrogen. The fluorine atom on the pyridine ring and the allyl substituent are critical for its physicochemical and pharmacological properties. Crystallographic data for such compounds are often refined using programs like SHELXL, ensuring precise structural elucidation .
Properties
IUPAC Name |
3-[(5-fluoropyridin-2-yl)oxymethyl]-N-prop-2-enylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-2-6-16-14(19)18-7-5-11(9-18)10-20-13-4-3-12(15)8-17-13/h2-4,8,11H,1,5-7,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTASDRHHPGSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC(C1)COC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" typically involves several key steps:
N-Alkylation: Starting with pyrrolidine, the first step involves N-alkylation using propenyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting N-alkylated pyrrolidine is then reacted with 5-fluoropyridin-2-yl methanol under oxidation conditions facilitated by an oxidizing agent such as pyridinium chlorochromate (PCC).
Carboxamidation: The final step involves carboxamidation using carboxylic acid derivatives and dehydrating agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the target compound.
Industrial Production Methods
In industrial settings, these reactions are scaled up using batch or continuous flow techniques. Catalysts and optimized temperature and pressure conditions are applied to enhance yield and efficiency. Solvent systems, such as acetonitrile or dichloromethane, may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized, typically using agents like hydrogen peroxide or peroxyacids, to form oxidative derivatives.
Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert certain functional groups within the compound.
Substitution: The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), hydrogen peroxide, peroxyacids.
Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Reactions in polar aprotic solvents like DMSO or DMF, with catalysts such as palladium or copper.
Major Products Formed
Oxidative Products: Include derivatives where the pyrrolidine or pyridine ring has been oxidized.
Reductive Products: Include partially or fully reduced forms of the compound.
Substitution Products: Include derivatives where one or more positions on the pyridine ring have been substituted with different groups.
Scientific Research Applications
"3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" finds application in several fields:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: Acts as a tool for studying cellular processes and protein interactions given its potential bioactivity.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly for targeting neurological pathways.
Industry: Used in the development of advanced materials and fine chemicals.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Molecular Targets: Interacts with specific receptors or enzymes, depending on its structure. In neurological applications, it may target neurotransmitter receptors or enzymes involved in signal transduction.
Pathways Involved: Modulates signaling pathways that influence cellular functions, potentially altering gene expression, protein function, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares the target compound with key analogues, emphasizing structural variations and pharmacological implications:
Key Structural and Pharmacological Insights
Fluorine Substitution :
- Fluorine atoms (e.g., 5-fluoropyridin-2-yl in the target compound and E2006) are prevalent across analogues, improving binding affinity via hydrophobic interactions and enhancing metabolic stability by reducing cytochrome P450-mediated oxidation .
Core Structure Variations: Pyrrolidine vs. In contrast, E2006’s cyclopropane ring imposes rigidity, optimizing fit into receptor pockets . Heterocyclic Substituents: Analogues with pyrazolo[1,5-a]pyrimidinyl () or morpholinopyridinyl () groups demonstrate how heterocycles direct selectivity toward kinases or other enzymes .
N-Substituent Effects :
- The allyl group in the target compound may confer distinct metabolic pathways compared to bulkier substituents (e.g., trifluoroethyl in ). Smaller N-substituents often enhance solubility but may reduce plasma half-life .
Therapeutic Applications :
- Orexin antagonists (E2006, Compound A) highlight the role of fluorinated carboxamides in treating insomnia, while TRK inhibitors () underscore structural adaptability for oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
